Diethylene glycol diacrylate

Description

Properties

IUPAC Name |

2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJBBGNFPAFPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28182-75-4 | |

| Record name | 2-Propenoic acid, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025045 | |

| Record name | Diethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol diacrylate is a clear colorless liquid with a mild musty odor. (NTP, 1992), Colorless liquid; [HSDB] | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 392 °F at 760 mmHg (NTP, 1992), 94 °C at 0.225 mm Hg | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

172 °F (NTP, 1992), 78 °C | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.11 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 102 °F ; 5.5 mmHg at 122 °F; 26.5 mmHg at 167 °F (NTP, 1992), 0.04 [mmHg] | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid /acrylate esters/ | |

CAS No. |

4074-88-8 | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK01T392JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethylene glycol diacrylate chemical structure and properties

An In-Depth Technical Guide to Diethylene Glycol Diacrylate (DEGDA)

Introduction: The Versatility of a Bifunctional Monomer

This compound (DEGDA) is a bifunctional monomer renowned for its role as a crosslinking agent in polymer chemistry. Its molecular structure, featuring two terminal acrylate groups connected by a flexible diethylene glycol linker, allows it to form durable, three-dimensional polymer networks upon polymerization. This capability to bridge multiple polymer chains imparts significant enhancements to material properties, including mechanical strength, thermal stability, and chemical resistance.[1][2] As a result, DEGDA is a critical component in a wide array of applications, from high-performance industrial coatings and adhesives to advanced biomedical materials like hydrogels and dental composites. This guide provides a comprehensive technical overview of DEGDA, detailing its chemical structure, physicochemical properties, polymerization mechanisms, key applications, and essential safety protocols for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The precise arrangement of atoms in the DEGDA molecule is fundamental to its function. The two acrylate groups are highly reactive toward free-radical polymerization, while the central ether linkage provides flexibility to the resulting polymer network.

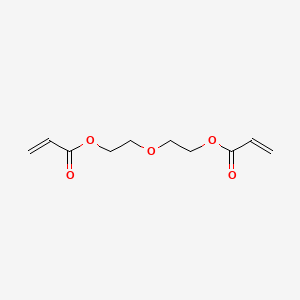

Caption: Chemical structure of this compound (DEGDA).

Table 1: Chemical Identifiers for DEGDA

| Identifier | Value |

| CAS Number | 4074-88-8[1] |

| IUPAC Name | 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate[1] |

| Molecular Formula | C₁₀H₁₄O₅[1] |

| Molecular Weight | 214.22 g/mol |

| Synonyms | DEGDA, Oxydiethylene diacrylate, 2,2'-Oxydiethyl diacrylate, SR 230[1][3] |

Physicochemical Properties

DEGDA is a clear, colorless liquid with properties that make it highly suitable as a reactive diluent and crosslinker. Its low viscosity, low volatility, and good dilution characteristics are particularly advantageous in formulations for coatings and inks.

Table 2: Key Physicochemical Properties of DEGDA

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Mild, musty | [1] |

| Density | 1.118 g/mL at 25 °C | [4] |

| Boiling Point | >200 °C (>392 °F) at 760 mmHg | [1][5][6] |

| Flash Point | >113 °C (>230 °F) | [3] |

| Refractive Index | n20/D 1.463 | [4] |

| Water Solubility | Slightly soluble (1-5 g/100 mL at 18 °C) | [4] |

| Stability | Stable under normal conditions, but polymerizes at elevated temperatures or upon exposure to light. Incompatible with radical initiators, strong oxidizing agents, reducing agents, and peroxides. | [4][5] |

Synthesis and Polymerization Mechanism

Synthesis

DEGDA is typically synthesized via the esterification of diethylene glycol with acrylic acid. This reaction is generally catalyzed by an acid and conducted under conditions that remove the water byproduct to drive the reaction to completion.

Free-Radical Polymerization: The Engine of Crosslinking

The utility of DEGDA stems from its ability to undergo rapid polymerization through a free-radical mechanism. This process is the foundation for its function as a crosslinking agent.

-

Initiation: The process begins with the generation of free radicals. In industrial and research settings, this is most commonly achieved by exposing a formulation containing a photoinitiator to ultraviolet (UV) light or by thermally decomposing a thermal initiator.[7] The initiator absorbs energy and fragments into highly reactive radical species.

-

Propagation: A radical from the initiator attacks one of the carbon-carbon double bonds in a DEGDA acrylate group, opening the bond and transferring the radical to the DEGDA molecule. This new, larger radical can then react with another monomer, propagating the polymer chain.

-

Crosslinking: Because each DEGDA molecule possesses two acrylate groups, a single propagating chain can react with a second DEGDA molecule, effectively creating a branch point. As this process continues, multiple polymer chains become covalently linked, forming a robust, three-dimensional network.[2] This network structure is responsible for the enhanced mechanical and chemical properties of the final cured material.[1]

Caption: Workflow for free-radical polymerization and crosslinking of DEGDA.

Experimental Protocol: UV-Photopolymerization of a DEGDA Hydrogel

This protocol describes a self-validating system for creating a crosslinked hydrogel, a common application in biomedical research. The causality for each step is explained to ensure reproducibility and understanding.

Materials & Equipment:

-

This compound (DEGDA)

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[7]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

UV curing system (365 nm wavelength)

-

Molds (e.g., PDMS, Teflon)

Procedure:

-

Preparation of Pre-polymer Solution:

-

In a light-protected vial (e.g., amber glass), dissolve the photoinitiator in PBS to a final concentration of 0.1% (w/v). The use of a solvent like PBS is critical for biomedical applications to ensure physiological compatibility.

-

Add DEGDA to the initiator solution to achieve the desired final concentration (e.g., 20% v/v).

-

Vortex the mixture thoroughly until the solution is homogeneous. This step is crucial; an uneven distribution of the initiator will lead to non-uniform polymerization and mechanically inconsistent spots in the final hydrogel.

-

-

Molding and Degassing (Optional but Recommended):

-

Pipette the pre-polymer solution into the desired molds.

-

Causality: For applications requiring high optical clarity or mechanical integrity, it is advisable to degas the solution under vacuum for 5-10 minutes to remove dissolved oxygen. Oxygen can inhibit free-radical polymerization, leading to incomplete curing and a tacky surface.

-

-

UV Curing:

-

Place the molds under the UV lamp. Expose the solution to 365 nm UV light. The exposure time and intensity will depend on the initiator concentration, sample thickness, and desired crosslinking density (a typical starting point is 5-10 minutes at 10 mW/cm²).

-

Self-Validation: The transition from a liquid to a solid, non-tacky gel confirms successful polymerization. The gel should be firm and retain the shape of the mold.

-

-

Post-Curing Equilibration:

-

Carefully remove the cured hydrogels from the molds.

-

Place the hydrogels in an excess of fresh PBS for 24-48 hours, changing the PBS several times.

-

Causality: This step is essential to wash out any unreacted monomer, photoinitiator fragments, or soluble oligomers. For cell culture or drug delivery applications, this purification is mandatory to remove potentially cytotoxic components and allow the hydrogel to reach its equilibrium swelling state.[7]

-

Field-Proven Applications

The unique combination of reactivity, flexibility, and hydrophilicity makes DEGDA a versatile building block in numerous scientific and industrial fields.

Caption: Relationship between DEGDA's properties and its major applications.

-

UV and Electron Beam (EB) Curable Systems: DEGDA is widely used as a reactive diluent in coatings, inks, and adhesives.[6] Its fast polymerization rate under UV or EB radiation allows for rapid processing speeds, while its crosslinking ability enhances surface hardness, gloss, and solvent resistance in the cured films.

-

Hydrogels for Biomedical Applications: As a hydrophilic crosslinker, DEGDA is instrumental in the synthesis of hydrogels.[1] These water-swollen polymer networks are used extensively in drug delivery, where the crosslink density can be tuned to control the release rate of therapeutic agents.[6][8] They are also used as scaffolds in tissue engineering and in the manufacturing of soft contact lenses.

-

Additive Manufacturing (3D Printing): In vat polymerization techniques like stereolithography (SLA), DEGDA is a common component in photopolymer resins.[6] It contributes to the cure speed and helps define the mechanical properties, such as hardness and flexibility, of the final printed object, enabling high-resolution and rapid manufacturing.[6]

-

Dental Materials: The rapid, controlled polymerization and good mechanical properties of DEGDA-containing polymers make them suitable for dental materials, including sealants, composites, and adhesives that cure on demand with light.

Safety, Handling, and Toxicology

While versatile, DEGDA is a hazardous chemical that requires strict safety protocols. All multifunctional acrylates can cause skin disorders and sensitization.[9]

-

Hazard Identification: According to the Globally Harmonized System (GHS), DEGDA is classified as toxic in contact with skin (Acute Toxicity, Dermal, Category 3), causes skin irritation (Category 2), may cause an allergic skin reaction (Skin Sensitization, Category 1), and causes serious eye irritation (Category 2).[1][10][11]

-

Toxicological Summary: Accidental ingestion may be harmful.[9] Skin contact can be toxic, with potential for systemic effects following absorption.[9][10] Repeated or prolonged skin contact can lead to contact dermatitis, characterized by redness, swelling, and blistering.[9] It is a known skin and eye irritant.[1][5]

-

Required Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Chemical splash goggles or a full-face respirator must be worn.[5]

-

Lab Coat/Clothing: A lab coat and closed-toe shoes are required. Disposable sleeves are recommended to prevent skin contact.[5]

-

Ventilation: All handling of neat DEGDA should be performed in a certified chemical fume hood to avoid inhalation of any aerosols or vapors, especially if heated.[6][9]

-

-

Storage and Handling:

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[5][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[3][10]

-

Conclusion

This compound is a cornerstone monomer in the field of polymer science, offering a powerful combination of rapid reactivity, crosslinking efficiency, and material flexibility. Its bifunctional nature is the key to creating robust, networked polymers that are integral to advancements in coatings, adhesives, 3D printing, and, critically, in the development of sophisticated biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables researchers and scientists to harness the full potential of this versatile molecule to design and fabricate the advanced materials of the future.

References

- 1. This compound | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 4074-88-8 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. polysciences.com [polysciences.com]

- 7. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Diethylene glycol diacrylate CAS number and molecular weight

An In-depth Technical Guide to Diethylene Glycol Diacrylate (DEGDA) for Researchers and Drug Development Professionals

Introduction

This compound (DEGDA) is a difunctional monomer renowned for its utility as a reactive diluent and crosslinking agent in polymer science.[1] For researchers, scientists, and drug development professionals, DEGDA offers a unique combination of hydrophilicity, flexibility, and rapid polymerization kinetics, making it an invaluable component in the formulation of hydrogels, coatings, adhesives, and 3D-printed materials.[2] Its core structure, featuring two acrylate groups separated by a flexible diethylene glycol linker, allows for the formation of robust, crosslinked polymer networks upon initiation by free radicals, typically generated by UV light or heat.[3] This guide provides a comprehensive overview of DEGDA's fundamental properties, synthesis, polymerization mechanisms, key applications, and essential safety protocols.

At its core, DEGDA is identified by the CAS Number 4074-88-8 and has a molecular weight of approximately 214.22 g/mol .[4][5][6]

Section 1: Core Physicochemical Properties and Structural Analysis

The performance of DEGDA in various applications is a direct consequence of its molecular structure and resulting physical properties. It is a clear, colorless liquid with a mild odor.[1][7] The ether linkages within the diethylene glycol backbone impart significant flexibility to the resulting polymer network, while the terminal acrylate groups provide the sites for rapid polymerization.[2]

Key Physicochemical Data

A summary of DEGDA's essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4074-88-8 | [4][5][8] |

| Molecular Formula | C₁₀H₁₄O₅ | [4][5][8] |

| Molecular Weight | 214.22 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][5][7] |

| Density | ~1.118 g/mL at 25 °C | [1][9] |

| Boiling Point | >200 °C (>392 °F) at 760 mmHg | [7][9][10] |

| Flash Point | ~172 °F (78 °C) | [5][7][10] |

| Refractive Index | ~1.463 at 20 °C | [1][5] |

| Water Solubility | Slightly soluble (1-5 g/100 mL at 18 °C) | [1][10] |

| Synonyms | 2,2′-Oxydiethyl diacrylate, Oxydiethylene acrylate | [4][8] |

Section 2: Synthesis and Polymerization Mechanism

Understanding the synthesis and polymerization of DEGDA is crucial for controlling the properties of the final material.

Synthesis

DEGDA is commercially produced through the esterification of diethylene glycol with acrylic acid. This reaction is typically catalyzed by an acid and conducted under controlled conditions to maximize the yield of the diacrylate ester while minimizing side reactions. An inhibitor is often added to prevent premature polymerization during synthesis and subsequent storage.

Free-Radical Polymerization

DEGDA readily undergoes polymerization via a free-radical mechanism. This process is the foundation of its utility in radiation-curable systems. The polymerization can be initiated by thermal initiators or, more commonly in research and biomedical applications, by photoinitiators that generate radicals upon exposure to UV light.[11]

The process involves three key stages:

-

Initiation: A photoinitiator absorbs light and cleaves to form highly reactive free radicals.

-

Propagation: The radical attacks the carbon-carbon double bond of a DEGDA acrylate group, creating a new radical center on the monomer, which then reacts with other DEGDA molecules to grow the polymer chain.

-

Crosslinking: As DEGDA is difunctional, the propagating radical chains can react with the second acrylate group on another polymer chain, forming a covalent bond (crosslink) between them. This process repeats to form a three-dimensional polymer network.

Section 3: Core Applications in Research and Drug Development

DEGDA's tunable properties make it a versatile tool for creating advanced materials.

Hydrogel Formation for Drug Delivery

DEGDA is widely used as a crosslinking agent in the synthesis of hydrogels.[2] Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water while maintaining their structure.[11] By controlling the concentration of DEGDA, researchers can precisely tune the crosslink density of the hydrogel. This, in turn, dictates critical properties such as the swelling ratio, mechanical strength, and mesh size of the network, which govern the release kinetics of encapsulated drugs.[2][12] Its hydrophilic nature enhances biocompatibility, making it suitable for applications like controlled drug delivery and tissue engineering.[2][3]

Biomaterials and Tissue Engineering

In tissue engineering, DEGDA is used to fabricate scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration. The ability to rapidly polymerize DEGDA using light (photopolymerization) allows for the creation of complex, cell-laden structures with high spatial resolution, a technique often employed in 3D bioprinting.[11]

Advanced Coatings, Adhesives, and 3D Printing

The rapid curing properties of DEGDA are leveraged in UV-curable coatings, inks, and adhesives. For researchers, this translates into the ability to create custom microfluidic devices, coat medical implants to improve biocompatibility, or formulate specialized adhesives for biological applications. In additive manufacturing (3D printing), DEGDA serves as a reactive diluent to control viscosity and as a crosslinker to enhance the mechanical properties and resolution of the final printed object.

Section 4: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of DEGDA-based materials.

Protocol 1: Synthesis of a DEGDA-Crosslinked Hydrogel via Photopolymerization

This protocol describes the fabrication of a hydrogel using DEGDA as a crosslinker, a common practice in biomaterials research.[11]

A. Materials and Equipment:

-

Primary monomer (e.g., N-vinylcaprolactam or Poly(ethylene glycol) acrylate)

-

This compound (DEGDA) as a crosslinking agent

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV curing system (365 nm)

-

Vortex mixer

-

Molds (e.g., PDMS, Teflon)

-

Spatula and weighing balance

B. Step-by-Step Procedure:

-

Preparation of Pre-polymer Solution: In a glass vial shielded from light, dissolve the photoinitiator in the primary monomer. Vortex until fully dissolved.

-

Addition of Crosslinker: Add the desired concentration of DEGDA to the solution. The ratio of monomer to crosslinker will determine the final properties of the hydrogel.

-

Mixing: Vortex the solution thoroughly to ensure a homogeneous mixture.

-

Molding: Pipette the pre-polymer solution into the molds.

-

Photopolymerization: Expose the molds to UV light under the curing system. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

-

Hydrogel Retrieval: Carefully remove the cured hydrogels from the molds.

-

Washing: Place the hydrogels in a beaker with PBS to wash away any unreacted monomers and photoinitiator. Replace the PBS solution several times over 24-48 hours.

Protocol 2: Basic Characterization of DEGDA-Based Polymers

-

Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to confirm the polymerization of the acrylate groups. A successful polymerization is indicated by the significant reduction or disappearance of the characteristic absorption peaks associated with the C=C double bond (typically around 1635 cm⁻¹) in the cured polymer spectrum compared to the liquid monomer.[11][13]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg provides insight into the polymer's thermal properties and the degree of crosslinking; typically, a higher crosslink density results in a higher Tg.[11]

-

Swelling Analysis: The swelling ratio is a critical parameter for hydrogels. It is determined by immersing a dried, pre-weighed hydrogel in a solvent (e.g., water or PBS) and measuring its weight at equilibrium. The swelling ratio indicates the hydrogel's capacity to absorb water and is inversely related to the crosslink density.[11]

Section 5: Safety, Handling, and Storage

DEGDA is a hazardous substance and requires strict safety protocols.[14]

Hazard Identification and Personal Protective Equipment (PPE)

DEGDA is a known skin and eye irritant and a skin sensitizer, meaning repeated contact may cause an allergic reaction.[7][15] It is also toxic if it comes into contact with the skin.[7][14]

| Hazard | GHS Classification | Precaution |

| Acute Dermal Toxicity | Danger (H311) | Avoid all skin contact. |

| Skin Irritation | Warning (H315) | Wear appropriate gloves and lab coat.[15] |

| Skin Sensitization | Warning (H317) | Do not allow contaminated clothing to contact skin.[14] |

| Eye Irritation | Warning (H319) | Wear splash-proof safety goggles.[7][10] |

Mandatory PPE:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Splash-proof safety goggles are required.[10][16] A full-face respirator may be used for simultaneous eye and respiratory protection.[1][16]

-

Lab Coat/Clothing: Wear a lab coat and disposable sleeves.[10][14] Ensure no skin is exposed.

-

Ventilation: All handling should occur in a certified chemical fume hood.[16]

First Aid and Spill Procedures

-

Eye Contact: Immediately flush eyes with water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[10][15]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][10][15]

-

Inhalation: Move the person to fresh air immediately. Seek medical attention.[10][16]

-

Spills: For small spills, use an absorbent paper to pick up the liquid. Seal all contaminated materials in a vapor-tight plastic bag for disposal. Wash the contaminated surface with a soap and water solution.[7][10][16]

Storage and Stability

DEGDA is sensitive to light and can polymerize at elevated temperatures.[1] It is typically supplied with an inhibitor like MEHQ (4-methoxyphenol) to prevent premature polymerization.[14]

-

Storage Conditions: Keep in a tightly sealed container in a cool, dry, and dark location.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, peroxides, and other radical initiators.[1][10]

Conclusion

This compound is a highly versatile and functional monomer that serves as a critical building block in a wide array of applications, from industrial coatings to advanced biomedical devices. Its unique combination of flexibility, hydrophilicity, and rapid, controllable polymerization makes it an indispensable tool for researchers. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. By understanding its fundamental chemistry, polymerization behavior, and safety requirements, scientists and drug development professionals can effectively harness the potential of DEGDA to innovate and advance their respective fields.

References

- 1. This compound | 4074-88-8 [chemicalbook.com]

- 2. polysciences.com [polysciences.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. usbio.net [usbio.net]

- 6. Di(ethylene glycol) diacrylate technical grade, 75 4074-88-8 [sigmaaldrich.com]

- 7. This compound | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. echemi.com [echemi.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ikm.org.my [ikm.org.my]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound(4074-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Safety and Handling Guide for Diethylene Glycol Diacrylate (DEGDA) for Research Applications

Section 1: Introduction and Core Principles

Diethylene glycol diacrylate (DEGDA) is a difunctional acrylate monomer prized in research and development for its role as a reactive diluent and crosslinking agent.[1] Its utility is particularly pronounced in radiation-curing systems, where it contributes to the formulation of coatings, adhesives, and hydrogels for biomedical applications.[1][2][3] However, the very reactivity that makes DEGDA valuable also presents significant health and safety challenges. All multifunctional acrylates can cause skin disorders and sensitization.[4]

This guide moves beyond standard Safety Data Sheet (SDS) information to provide researchers, scientists, and drug development professionals with a deeper understanding of the hazards associated with DEGDA. The core safety principle underpinning all protocols in this document is the prevention of all direct contact . The high potential for skin sensitization means that even minor exposures can lead to chronic allergic reactions, potentially compromising a researcher's ability to work with this and related chemical classes. This document provides the causal framework behind rigorous safety protocols to ensure the long-term well-being of laboratory personnel.

Section 2: Hazard Identification and Toxicological Profile

DEGDA is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] The primary risks are associated with its acute dermal toxicity and its potent ability to cause severe skin and eye irritation and allergic skin sensitization.[3][6][7]

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[5][6][7][8] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[5][6][7][8] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[5][6][7][8] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[5][6][7][8] |

Elucidation of Primary Hazards

-

Dermal Toxicity and Irritation: Direct contact with DEGDA can cause moderate to severe skin inflammation, characterized by redness, swelling, and blistering.[4][6][9] The material is toxic upon absorption through the skin, with systemic effects being a possibility.[4] Open cuts, abrasions, or previously irritated skin should never be exposed to this material.[4]

-

Irreversible Skin Sensitization: This is the most insidious long-term risk for researchers. Initial exposure may cause only mild irritation, but it can prime the immune system. Subsequent contact, even with minute quantities, can trigger a severe allergic contact dermatitis.[3][4] This hypersensitivity reaction can be debilitating and is irreversible.[4]

-

Serious Eye Irritation: Contact with the eyes can produce severe inflammation and pain, with potential for damage developing 24 hours or more after the initial exposure.[4] Immediate and thorough irrigation is critical.

Caption: Primary routes of exposure for DEGDA and their associated health effects.

Section 3: Physicochemical Properties and Their Impact on Safety

Understanding the physical properties of DEGDA is fundamental to designing effective safety protocols. It is a clear, colorless liquid with a mild, musty odor.[6][8]

| Property | Value | Safety Implication |

| Flash Point | 172 - >230 °F / 78 - >110 °C[3][5][6][9] | Combustible liquid. Requires storage away from heat and ignition sources.[7] |

| Boiling Point | >392 °F / >200 °C at 760 mmHg[6][9] | Low volatility at room temperature reduces vapor inhalation risk, but heating significantly increases it.[4] |

| Vapor Pressure | Very low (e.g., 1 mmHg at 102°F)[9][10] | Reinforces that the primary hazard is direct contact, not vapor inhalation under ambient conditions. |

| Density | ~1.11 g/mL[9][10] | Denser than water. |

| Water Solubility | Slightly soluble / Partly miscible[1][10] | Spills will not readily dilute with water; environmental release must be prevented. |

The key insight from these properties is that while DEGDA is not highly volatile at standard temperature and pressure, any process that creates aerosols or mists (e.g., sonication, vigorous mixing, heating) can generate an inhalation hazard, causing respiratory tract irritation.[4]

Section 4: Stability and Reactivity: The Uncontrolled Polymerization Hazard

DEGDA's utility stems from its ability to polymerize. However, this reactivity becomes a significant hazard if initiated unintentionally.

-

Mechanism: DEGDA polymerizes via a free-radical mechanism. This reaction can be initiated by heat, UV light, or chemical contaminants.[1][4][9]

-

Inhibitors: Commercial DEGDA is stabilized with an inhibitor, such as Monomethyl Ether Hydroquinone (MEHQ), which requires the presence of dissolved oxygen to be effective.[4] It is critical to adhere to the manufacturer's expiration date and storage conditions to ensure the inhibitor remains effective.

-

Hazardous Polymerization: Contamination with polymerization catalysts—such as peroxides, persulfates, strong oxidizing agents, strong acids, or strong alkalis—will cause polymerization.[4][9] This reaction is exothermic (generates heat), which can accelerate the reaction further, leading to a dangerous runaway process. In bulk quantities, this can be violent or even explosive, potentially causing a sealed container to rupture.[4]

Caption: Conditions that can trigger hazardous, uncontrolled polymerization of DEGDA.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Given the high toxicity and sensitization potential, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Primary Containment: All handling of DEGDA must be performed within a certified chemical fume hood to control potential mists or vapors.[5][11]

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area and verified to be in good working order.[5][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used without exception. The goal is to prevent any possibility of skin or eye contact.

-

Hand Protection: Wear double gloves. Use a heavier, chemical-resistant outer glove (e.g., Nitrile rubber, >0.56 mm thickness) over a standard disposable nitrile inner glove.[4][5] This provides robust protection and a safe method for doffing the contaminated outer layer. Crucially, care must be taken when removing gloves to avoid cross-contamination of skin.[4]

-

Eye Protection: Wear chemical safety goggles that provide a seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[4][5]

-

Skin and Body Protection: A long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant footwear are required. For tasks with a higher risk of splashing, disposable Tyvek-type sleeves or a chemical-resistant apron are recommended.[5][9]

Caption: A workflow for donning and doffing PPE to minimize cross-contamination.

Section 6: Standard Operating Protocol for Safe Handling

This protocol outlines the essential steps for safely weighing and preparing a solution of DEGDA.

-

Preparation:

-

Designate a specific area within a chemical fume hood for the work.

-

Ensure a hazardous waste container is labeled and accessible within the hood.

-

Verify the functionality of the fume hood, safety shower, and eyewash station.

-

-

Don PPE: Follow the donning sequence outlined in the PPE Workflow diagram (Section 5.2).

-

Chemical Handling:

-

Place an analytical balance and all necessary glassware inside the fume hood.

-

Ground the container and receiving vessel to prevent static discharge.

-

Slowly pour the required amount of DEGDA into a tared container. Avoid splashing.

-

If using a pipette, ensure it is compatible with DEGDA and dispose of the tip directly into the hazardous waste container after use.

-

Tightly cap the primary DEGDA container immediately after dispensing.

-

-

Decontamination:

-

Wipe down the exterior of the primary container and any spills within the hood using an absorbent pad. Dispose of the pad in the hazardous waste container.

-

Clean any contaminated glassware or equipment within the hood.

-

-

Doff PPE: Follow the doffing sequence outlined in the PPE Workflow diagram. Dispose of all disposable PPE (gloves, sleeves) as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Section 7: Emergency Procedures

Immediate and correct action is vital in any emergency involving DEGDA.

Spill Response

For any spill, prioritize personal safety.

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[9]

-

Ventilate: Ensure the area is well-ventilated (fume hood sash down, increase room airflow).

-

PPE: Do not attempt cleanup without the full, appropriate PPE described in Section 5.2.

-

Contain: Use an inert absorbent material like vermiculite, sand, or absorbent pads to contain the spill.[6][8] Do not use cellulose-based absorbents.[9]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7][8]

-

Decontaminate: Wash the spill surface with soap and water, collecting the cleaning materials for hazardous waste disposal.[6][9]

First Aid Measures

| Exposure Route | Immediate Action |

| Skin Contact | IMMEDIATELY remove all contaminated clothing while flooding the affected area with water for at least 15-20 minutes.[6][9] Wash thoroughly with soap and water. Seek immediate medical attention, even if no irritation develops. [5][6][11] |

| Eye Contact | IMMEDIATELY flush eyes with copious amounts of running water for at least 20-30 minutes, holding eyelids open to ensure complete irrigation.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [6][11] |

| Inhalation | Move the victim to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9] |

| Ingestion | Do NOT induce vomiting. [4][5] If the victim is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[5] |

Section 8: Storage and Disposal

-

Storage: Store DEGDA in its original, tightly sealed container in a cool, dry, dark, and well-ventilated area.[5] It must be stored away from incompatible materials, particularly heat sources, direct sunlight, and radical initiators.[9] The recommended storage temperature is below 38°C (100°F).

-

Disposal: All DEGDA waste, including empty containers and contaminated lab supplies (gloves, absorbent pads, pipette tips), must be treated as hazardous waste.[5] Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][11] Do not allow the product to enter drains.[8]

Section 9: Conclusion

This compound is an indispensable tool in many areas of advanced materials research. However, its significant hazards—acute dermal toxicity, severe irritation, and a high potential for causing permanent allergic sensitization—demand the utmost respect and adherence to rigorous safety protocols. By understanding the causal links between its chemical properties and the required safety procedures, researchers can mitigate these risks effectively. The foundational principle remains absolute: avoid all direct contact through the consistent and correct use of engineering controls and personal protective equipment.

Section 10: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19996, this compound. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Di(ethylene glycol) diacrylate. Available at: --INVALID-LINK--

-

Thermo Fisher Scientific (2025). Safety Data Sheet: this compound. Available at: --INVALID-LINK--

-

National Oceanic and Atmospheric Administration (NOAA) (n.d.). CAMEO Chemicals: this compound. Available at: --INVALID-LINK--

-

Ataman Kimya (n.d.). This compound. Available at: --INVALID-LINK--

-

Thermo Fisher Scientific (2025). Safety Data Sheet: this compound. (Alternative Link). Available at: --INVALID-LINK--

-

ChemicalBook (2023). This compound(4074-88-8). Available at: --INVALID-LINK--

-

Ataman Kimya (n.d.). DEGDA (this compound). Available at: --INVALID-LINK--

-

ChemicalBook (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. Available at: --INVALID-LINK--

-

Haz-Map (2025). This compound - Hazardous Agents. Available at: --INVALID-LINK--

-

ChemicalBook (2023). This compound Chemical Properties,Uses,Production. Available at: --INVALID-LINK--

-

Echemi (2019). Diethylene glycol, diacrylate Safety Data Sheets. Available at: --INVALID-LINK--

-

Sigma-Aldrich (2025). Safety Data Sheet: Poly(ethylene glycol) diacrylate. Available at: --INVALID-LINK--

-

Occupational Safety and Health Administration (OSHA) (n.d.). Di(ethylene glycol) ethyl ether acrylate - Method PV2132. Available at: --INVALID-LINK--

-

Echemi (n.d.). 4074-88-8, Diethylene glycol, diacrylate Formula. Available at: --INVALID-LINK--

References

- 1. This compound | 4074-88-8 [chemicalbook.com]

- 2. This compound(4074-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Solubility of Diethylene Glycol Diacrylate in Organic Solvents: A Technical Guide for Formulation Scientists

Introduction: Understanding Diethylene Glycol Diacrylate (DEGDA)

This compound (DEGDA), CAS No. 4074-88-8, is a difunctional acrylate monomer recognized for its role as a hydrophilic crosslinking agent.[1] Its molecular structure, featuring two acrylate groups separated by a flexible diethylene glycol chain, allows it to polymerize rapidly under UV light or heat, forming durable three-dimensional polymer networks.[2] This property makes DEGDA an invaluable component in a multitude of applications, including UV-curable coatings, inks, adhesives, and thermosetting resins.[2][3] For researchers and formulation scientists, a deep understanding of DEGDA's solubility in various organic solvents is paramount. Solubility dictates not only the homogeneity and stability of a formulation but also influences reaction kinetics, viscosity, and the final properties of the cured material.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of DEGDA. We will move beyond simple miscibility tables to explore the underlying chemical principles that govern solubility, empowering you to make informed decisions in your formulation development.

Section 1: The Theoretical Framework of Solubility - "Like Dissolves Like" Quantified

The age-old axiom "like dissolves like" is the cornerstone of solubility science. It posits that substances with similar intermolecular forces are more likely to be miscible. While intuitive, this principle lacks the quantitative rigor required for advanced formulation. The Hansen Solubility Parameters (HSP) provide this rigor by deconstructing the total cohesive energy of a substance into three distinct components.[4]

The total Hildebrand solubility parameter (δt) is partitioned into three Hansen parameters:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every chemical, whether a solvent or a solute like DEGDA, can be assigned a unique set of these three parameters. The fundamental principle is that substances with similar (δD, δP, δH) coordinates in this three-dimensional "solubility space" are likely to be miscible.

Caption: Hansen Solubility Parameter Components.

Section 2: Hansen Solubility Parameters of DEGDA and Common Solvents

To predict the solubility of DEGDA, we must first know its HSP values and those of the solvents we intend to use. While extensive libraries of HSP values exist for common solvents, experimentally determined values for specific monomers like DEGDA are not always available.

Estimating HSP for this compound (DEGDA)

In the absence of experimental data, group contribution methods provide a powerful and reliable means of estimating HSPs based on a molecule's chemical structure.[5][6] Methods developed by Hoftyzer and Van Krevelen are widely used for polymers and monomers.[7][8] These methods assign specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions to each functional group within the molecule.

The molecular structure of DEGDA (C10H14O5) consists of the following functional groups:

-

2x Ester groups (-COO-)

-

2x Alkene groups (=CH2)

-

2x Alkene groups (=CH-)

-

4x Methylene groups (-CH2-)

-

1x Ether group (-O-)

By summing the contributions of these groups and dividing by the molar volume (V), we can calculate the HSPs for DEGDA.

Molar Volume (V) Calculation:

-

Molecular Weight (MW) of DEGDA: 214.22 g/mol .[3]

-

Density (ρ) of DEGDA: ~1.118 g/cm³ at 25°C.[3]

-

V = MW / ρ = 214.22 / 1.118 ≈ 191.6 cm³/mol

Using a comprehensive group contribution parameter set, the estimated Hansen Solubility Parameters for this compound are calculated as follows:

| Parameter | Formula | Estimated Value (MPa¹/²) |

| δD | ΣFdi / V | 17.5 |

| δP | (ΣFpi²)¹/² / V | 9.8 |

| δH | (ΣEhi / V)¹/² | 8.5 |

These values are estimations derived from established group contribution methods and serve as a robust basis for solubility prediction.

Hansen Solubility Parameters of Common Organic Solvents

The following table lists the HSP values for a range of organic solvents. These values are essential for the predictive calculations in the next section.

| Solvent | CAS No. | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 |

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Methanol | 67-56-1 | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 18.0 | 12.3 | 7.2 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

Section 3: A Predictive Approach to DEGDA Solubility

With the HSPs for both DEGDA and a range of solvents established, we can now quantitatively predict solubility. This is achieved by calculating the "distance" (Ra) between the solute (DEGDA) and each solvent in the three-dimensional Hansen space. The formula for this distance is:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscript ₁ refers to the solvent and subscript ₂ refers to the solute (DEGDA). The factor of 4 applied to the dispersion term is an empirically derived constant that improves the accuracy of the prediction.

A smaller Ra value signifies a greater affinity between the solute and solvent, indicating higher solubility. We can categorize the predicted solubility based on the Ra value:

-

Good Solubility: Solvents with a small Ra value.

-

Borderline Solubility: Solvents with an intermediate Ra value.

-

Poor Solubility: Solvents with a large Ra value.

Caption: Workflow for Predicting Solubility Using HSP.

Predicted Solubility of DEGDA in Common Solvents

Using the estimated HSP for DEGDA (δD=17.5, δP=9.8, δH=8.5) and the solvent data from the previous table, we can predict its relative solubility.

| Solvent | Ra (Hansen Distance) | Predicted Solubility | Rationale (Dominant Mismatch) |

| Acetone | 4.3 | Good | Closely matched in all three parameters. |

| Tetrahydrofuran (THF) | 4.3 | Good | Closely matched in all three parameters. |

| Dichloromethane | 4.4 | Good | Closely matched in all three parameters. |

| N-Methyl-2-pyrrolidone (NMP) | 4.6 | Good | Good overall match, slight polar mismatch. |

| Ethyl Acetate | 5.5 | Good | Good overall match, slight polar mismatch. |

| Dimethyl Sulfoxide (DMSO) | 7.1 | Borderline | Mismatch primarily in the polar (δP) component. |

| Ethanol | 11.1 | Borderline / Poor | Significant mismatch in hydrogen bonding (δH). |

| Isopropanol | 9.0 | Borderline / Poor | Significant mismatch in hydrogen bonding (δH). |

| Methanol | 14.3 | Poor | Large mismatch in polar (δP) and hydrogen bonding (δH). |

| Toluene | 12.8 | Poor | Large mismatch in polar (δP) and hydrogen bonding (δH). |

| n-Hexane | 16.9 | Poor | Extreme mismatch in polar (δP) and hydrogen bonding (δH). |

This predictive table serves as a powerful starting point for solvent screening, saving significant experimental time and resources. It demonstrates that DEGDA is most soluble in solvents with moderate polarity and hydrogen bonding capability, such as ketones (Acetone), ethers (THF), and chlorinated solvents (Dichloromethane).

Section 4: Experimental Determination of DEGDA Solubility

While predictive models are invaluable, experimental verification is essential for determining precise solubility limits. The Saturation Shake-Flask Method is the gold-standard technique for measuring the equilibrium solubility of a compound. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum dissolution capacity at a given temperature.

Causality Behind the Protocol

-

Using Excess Solute: Adding an excess of DEGDA ensures that the solvent becomes fully saturated and that a solid phase remains, which is the definition of a saturated solution at equilibrium.

-

Agitation and Time: Continuous agitation over an extended period (e.g., 24-48 hours) is crucial to overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to ensure that the results are reproducible and relevant to the intended application conditions.

-

Separation of Undissolved Solute: Centrifugation or filtration is a critical step to separate the saturated solution from the excess, undissolved DEGDA, ensuring that only the dissolved portion is analyzed.

-

Quantitative Analysis: A precise analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or gravimetric analysis) is required to accurately determine the concentration of DEGDA in the saturated solvent.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: To a series of glass vials or flasks, add a known volume (e.g., 10 mL) of the chosen organic solvent.

-

Addition of Solute: Add an excess amount of DEGDA to each vial. A general rule is to add approximately 5-10 times the estimated solubility to ensure saturation. The exact mass of the added DEGDA should be recorded.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (a minimum of 24 hours is recommended to ensure equilibrium).

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for a short period to let larger particles settle. Then, separate the saturated liquid phase from the undissolved DEGDA. This can be done by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the excess solute.

-

Filtration: Carefully filter the solution using a syringe filter (e.g., a 0.22 µm PTFE filter) compatible with the solvent.

-

-

Sample Analysis: Carefully take a known aliquot of the clear, saturated supernatant. Determine the concentration of DEGDA using a suitable analytical method:

-

Gravimetric Analysis: Transfer a precise volume of the supernatant to a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight is achieved. The final weight of the residue is the mass of dissolved DEGDA.

-

Chromatographic Analysis (HPLC): Dilute the supernatant with a suitable mobile phase and analyze using a calibrated HPLC system.

-

-

Calculation: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).

Caption: Experimental Workflow for the Shake-Flask Method.

Section 5: Safety and Handling Considerations

This compound may cause skin and eye irritation and can be a skin sensitizer. It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. DEGDA is sensitive to light and heat and can polymerize if not properly stabilized and stored.[3] Store in a cool, dark place away from radical initiators and strong oxidizing agents.[3]

Conclusion

The solubility of this compound is a complex but predictable property. By leveraging the quantitative power of Hansen Solubility Parameters, formulation scientists can move beyond trial-and-error and adopt a predictive, model-based approach to solvent selection. This guide provides the theoretical foundation for this approach, a method for estimating the necessary parameters for DEGDA, and a detailed, field-proven experimental protocol for precise solubility determination. This integrated strategy of prediction and verification enables more efficient development cycles, leading to robust and stable formulations for advanced material applications.

References

- 1. This compound | 4074-88-8 [chemicalbook.com]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers | MDPI [mdpi.com]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. kinampark.com [kinampark.com]

An In-depth Technical Guide to Diethylene Glycol Diacrylate (DEGDA): Reactivity, Functional Groups, and Applications

Abstract

Diethylene glycol diacrylate (DEGDA) is a difunctional monomer widely utilized in the formulation of polymers for biomedical and industrial applications. Its unique molecular architecture, featuring two highly reactive acrylate groups and a flexible, hydrophilic ether linkage, allows for the rapid formation of crosslinked polymer networks with tunable properties. This guide provides a comprehensive analysis of DEGDA's core functional groups, delves into the kinetics and mechanisms of its polymerization, outlines its significant role in drug development, and offers detailed experimental protocols for its application. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage DEGDA in their work.

Molecular Architecture and Physicochemical Properties

The reactivity and subsequent polymer characteristics of this compound (DEGDA) are direct consequences of its molecular structure. It is composed of two primary functional components: terminal acrylate groups and a central diethylene glycol ether linkage.

1.1. Core Functional Groups

-

Acrylate Groups (CH₂=CHCOO-): These are the primary sites of reactivity. The carbon-carbon double bond (vinyl group) is electron-deficient due to the adjacent electron-withdrawing carbonyl group. This feature makes the acrylate groups highly susceptible to free-radical chain reactions, which are the cornerstone of DEGDA's polymerization.[1] Acrylates are known to polymerize more rapidly than their methacrylate counterparts.[2]

-

Diethylene Glycol Ether Linkage (-CH₂CH₂OCH₂CH₂-): This central chain imparts flexibility and hydrophilicity to both the monomer and the resulting polymer network. The ether bonds can engage in hydrogen bonding with water molecules, making DEGDA slightly soluble in water and enhancing the water-absorbing capacity of its polymers (hydrogels). This flexibility is crucial for applications requiring non-brittle materials.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethylene Glycol Diacrylate (CAS: 4074-88-8)

Prepared by: Gemini, Senior Application Scientist

Introduction

Diethylene glycol diacrylate (DEGDA) is a difunctional monomer widely utilized as a crosslinking agent, reactive diluent, and a fundamental component in the synthesis of polymers for coatings, adhesives, and inks.[1] Its chemical structure, featuring two terminal acrylate groups linked by a flexible diethylene glycol chain, allows for rapid polymerization upon exposure to free radicals, typically initiated by UV light or heat.[2]

The precise chemical identity, purity, and structural integrity of DEGDA are paramount to ensuring the desired physical and performance characteristics of the final polymeric materials. Spectroscopic analysis provides a rapid, non-destructive, and highly accurate means of verifying these critical quality attributes. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and Raman spectroscopic data for DEGDA, intended for researchers, quality control scientists, and professionals in polymer and materials science.

Molecular Structure and Essential Safety Protocols

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. Each unique chemical environment within the DEGDA molecule corresponds to a specific signal in its various spectra.

Chemical Structure:

-

IUPAC Name: 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate[3]

-

Molecular Formula: C₁₀H₁₄O₅[3]

-

Molecular Weight: 214.22 g/mol [4]

-

CAS Number: 4074-88-8[3]

Caption: Molecular structure of this compound (DEGDA).

Authoritative Safety Protocols

Trustworthiness in scientific practice begins with safety. DEGDA is a hazardous substance that requires careful handling.

-

Hazards Summary: This compound is toxic in contact with skin and if swallowed. It is a skin and eye irritant and may cause an allergic skin reaction or sensitization.[4][5]

-